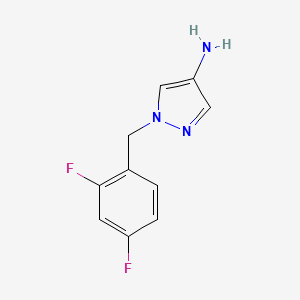

1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUVZIAADOZCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine CAS number and structure

This technical guide details the chemical profile, synthesis, and application of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine , a specialized heterocyclic building block used in the development of soluble Guanylate Cyclase (sGC) stimulators and kinase inhibitors.

Executive Summary & Chemical Identity

1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine is a pharmacophore intermediate belonging to the class of N-benzyl-4-aminopyrazoles. It is structurally significant as a "linker-scaffold" in medicinal chemistry, specifically for designing drugs that modulate the nitric oxide (NO) signaling pathway (e.g., sGC stimulators like Vericiguat analogs) and Ribosomal S6 Kinase (RSK) inhibitors.

While the specific amine is often synthesized in situ or custom-ordered, its direct nitro precursor is a cataloged standard.

Chemical Profile Table

| Parameter | Detail |

| Chemical Name | 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine |

| IUPAC Name | 1-[(2,4-difluorophenyl)methyl]pyrazol-4-amine |

| Key Precursor CAS | 1240570-25-5 (refers to the 4-nitro parent: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole) |

| Molecular Formula | C₁₀H₉F₂N₃ |

| Molecular Weight | 209.20 g/mol |

| Structure Description | 5-membered pyrazole ring substituted at position 4 with a primary amine and at position 1 with a 2,4-difluorobenzyl group.[1][2][3][4][5] |

| Predicted LogP | ~1.3 (Lipophilic, suitable for CNS/membrane penetration) |

| Appearance | Off-white to pale yellow crystalline solid |

Synthetic Pathway & Methodology

The synthesis of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine is a high-fidelity, two-step protocol starting from commercially available 4-nitropyrazole. This route ensures regioselectivity at the N1 position of the pyrazole ring.

Reaction Scheme Diagram

The following diagram illustrates the critical flow from raw materials to the isolated amine.

Caption: Figure 1. Regioselective synthesis pathway via N-alkylation followed by nitro-reduction.

Detailed Protocol

Step 1: N-Alkylation (Formation of the Nitro Precursor)

Objective: Attach the 2,4-difluorobenzyl group to the N1 position of the pyrazole.

-

Reagents: 4-Nitropyrazole (1.0 eq), 2,4-Difluorobenzyl bromide (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Procedure:

-

Dissolve 4-nitropyrazole in DMF under

atmosphere. -

Add

and stir for 30 minutes to generate the pyrazolate anion. -

Add 2,4-difluorobenzyl bromide dropwise to control exotherm.

-

Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Pour into ice water. The product 1-(2,4-difluorobenzyl)-4-nitropyrazole (CAS 1240570-25-5) precipitates as a solid. Filter and wash with water.

-

Step 2: Nitro Reduction (Formation of the Target Amine)

Objective: Reduce the nitro group (

-

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, Methanol. Note: Monitor closely to avoid defluorination. -

Method B (Chemoselective Iron Reduction - Recommended): Iron powder (5.0 eq),

(aq), Ethanol. -

Procedure (Method B):

-

Suspend the nitro intermediate in Ethanol:Water (4:1).

-

Add

and Iron powder. -

Reflux at 80°C for 2 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5) to yield 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine .

-

Applications in Drug Discovery

This amine serves as a high-value "Right-Hand Side" (RHS) building block. Its specific fluorination pattern (2,4-difluoro) confers metabolic stability and improved lipophilicity compared to the non-fluorinated benzyl analogs.

Soluble Guanylate Cyclase (sGC) Stimulators

Similar to Riociguat (which uses a 2-fluorobenzyl group), the 2,4-difluoro analog is used to synthesize next-generation sGC stimulators for treating pulmonary hypertension. The extra fluorine at the 4-position blocks metabolic oxidation (P450 metabolism), potentially extending the drug's half-life.

Kinase Inhibition (RSK/Lrrk2)

The 4-aminopyrazole core mimics the ATP-binding motif in kinases. When derivatized with the 2,4-difluorobenzyl group, it fits into hydrophobic pockets of:

-

RSK (Ribosomal S6 Kinase): Involved in cancer cell proliferation.

-

LRRK2: A target for Parkinson's disease.[6]

Quality Control Specifications

For use in pharmaceutical synthesis, the compound must meet these criteria:

| Test | Specification | Method |

| Purity | >98.0% | HPLC (254 nm) |

| Identity | Consistent with Structure | 1H-NMR (DMSO-d6) |

| Residual Iron | < 20 ppm | ICP-MS (if Fe reduction used) |

| Water Content | < 0.5% | Karl Fischer |

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (turns brown upon air exposure).

References

-

Vibrant Pharma Inc. (2024).[7] Product Catalog: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (CAS 1240570-25-5).[7] Retrieved from

-

PubChem. (2024). Compound Summary: 1-(2-fluorobenzyl)-1H-pyrazol-4-amine (Analogous Structure). Retrieved from

-

Bayer Intellectual Property GmbH. (2019). US Patent 10,428,076: Soluble guanylate cyclase stimulators. (Describes the use of fluorobenzyl-pyrazole intermediates). Retrieved from

-

ChemicalBook. (2024).[7] 4-Nitropyrazole CAS 2075-46-9 Properties and Synthesis. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HUE028378T2 - HelyettesÃtett 4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridinek, gyógyszerként való alkalmazásuk, és az ezeket tartalmazó gyógyászati készÃtmények - Google Patents [patents.google.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 7. vibrantpharma.com [vibrantpharma.com]

The Fluorine Efficacy: A Technical Guide to Novel Fluorinated Pyrazoles

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib and Rimonabant. However, the strategic incorporation of fluorine—often termed "The Fluorine Effect"—has revolutionized the biological potency of these heterocycles. This guide analyzes the biological activity of novel fluorinated pyrazoles, focusing on their pharmacodynamic superiority in oncology and infectious disease. We explore the structural causality where the high electronegativity (3.98 Pauling scale) and lipophilicity of fluorine modulate protein-ligand binding, metabolic stability, and membrane permeability.

The Fluorine Advantage: Physicochemical Mechanisms

Before analyzing specific biological activities, it is critical to understand why fluorination enhances the pyrazole scaffold.

The Polar Hydrophobicity Effect

Fluorine acts as a bioisostere of hydrogen but with significant differences. Replacing a C-H bond with a C-F bond in a pyrazole ring:

-

Increases Lipophilicity (LogP): Facilitates passive transport across the lipid bilayer, crucial for intracellular targets (e.g., kinases).

-

Modulates pKa: The electron-withdrawing nature of fluorine lowers the pKa of adjacent protons, altering the hydrogen bond donor/acceptor capability of the pyrazole nitrogens.

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking oxidative metabolism (e.g., by Cytochrome P450) at labile sites.

Therapeutic Landscape & Mechanisms of Action

Anticancer Activity: Tubulin and Kinase Targeting

Novel trifluoromethyl (

-

Mechanism 1: Tubulin Polymerization Inhibition

-

Compound Class: 1,5-diaryl-3-(trifluoromethyl)pyrazoles (e.g., Analog C-23).[1]

-

Mode of Action: These compounds bind to the colchicine binding site of tubulin.[1] The bulky, lipophilic

group mimics the trimethoxyphenyl moiety of combretastatin, locking tubulin in a curved conformation. -

Outcome: Disruption of microtubule dynamics

G2/M phase cell cycle arrest

-

-

Mechanism 2: EGFR Kinase Inhibition

-

Target: Epidermal Growth Factor Receptor (EGFR).[2]

-

Interaction: Molecular docking studies (PDB ID: 2A91) reveal that fluorinated pyrazoles fit into the ATP-binding pocket. The fluorine atom often engages in specific halogen bonding or hydrophobic interactions with residues like Met793, enhancing residence time.

-

Antimicrobial & Antifungal Activity

Fluorinated pyrazole-carboxamides and aldehyde derivatives exhibit broad-spectrum activity against S. aureus (MRSA) and phytopathogenic fungi.

-

Mechanism: Sterol 14

-demethylase (CYP51) Inhibition-

Target: CYP51 is essential for ergosterol biosynthesis in fungal cell membranes.

-

Mode of Action: The pyrazole nitrogen coordinates with the heme iron of CYP51, while the fluorinated phenyl group occupies the hydrophobic access channel, blocking substrate entry.

-

Data: Compounds bearing a 3-trifluoromethyl group often show lower MIC values (0.02–0.5

g/mL) compared to non-fluorinated analogues.

-

Visualization: Mechanism of Action[1]

The following diagram illustrates the dual-pathway mechanism of novel fluorinated pyrazoles in cancer cells.

Figure 1: Dual-mechanism of action for fluorinated pyrazoles targeting tubulin polymerization and EGFR kinase pathways.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these compounds is strictly governed by the regiochemistry of the fluorine substitution.

| Position on Pyrazole Ring | Substituent | Biological Impact |

| C-3 | Trifluoromethyl ( | Critical for Potency. Increases lipophilicity significantly. In antimicrobial agents, this group enhances penetration through the bacterial cell wall. In anticancer agents, it fills hydrophobic pockets in enzymes (e.g., COX-2, EGFR). |

| C-4 | Fluorine ( | Metabolic Stability. Substitution here blocks metabolic oxidation of the pyrazole ring. Often improves half-life ( |

| C-5 | Fluorophenyl | Binding Affinity. A 4-fluorophenyl group at C-5 is a classic pharmacophore. The para-fluorine atom acts as a hydrogen bond acceptor and improves selectivity against COX-2 over COX-1. |

| N-1 | Aryl/Heteroaryl | Pharmacokinetic Modulation. The nature of the group attached here (e.g., pyridyl, phenyl) determines oral bioavailability. Fluorination of this phenyl ring (e.g., 2,4-difluorophenyl) often boosts antifungal activity. |

Experimental Protocols

Synthesis: Green One-Pot Knorr Pyrazole Synthesis

Rationale: Traditional synthesis uses refluxing ethanol. This protocol uses PEG-400 as a green solvent, improving yield and safety.

Reagents:

-

Substituted hydrazine hydrate.

-

Fluorinated 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione).

-

Polyethylene Glycol 400 (PEG-400).[3]

-

Catalyst: Glacial acetic acid (drops).

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the fluorinated 1,3-diketone in 5 mL of PEG-400.

-

Addition: Slowly add 1.1 mmol of hydrazine hydrate dropwise at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).

-

Work-up: Pour the reaction mixture into crushed ice (50g). The solid product will precipitate.

-

Purification: Filter the precipitate, wash with cold water (3 x 10 mL), and recrystallize from ethanol to obtain the pure fluorinated pyrazole.

Bioassay: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability, utilizing the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes.

Protocol:

-

Seeding: Seed MCF-7 or HeLa cells in 96-well plates at a density of

cells/well in DMEM medium. Incubate for 24h at 37°C / 5% -

Treatment: Dissolve the fluorinated pyrazole in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (0.1

M to 100-

Control: 0.1% DMSO (Vehicle).

-

Positive Control:[4] Doxorubicin or Combretastatin A-4.

-

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form). -

Solubilization: Aspirate medium carefully. Add 100

L DMSO to dissolve crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis (GraphPad Prism).

Workflow Visualization

Figure 2: Integrated workflow from green synthesis to biological validation of fluorinated pyrazoles.

References

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Source: ChemistrySelect (2024). URL:[Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. Source: Chemical Reviews (ACS Publications, 2020). URL:[Link]

-

Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. Source: ACS Omega (2018). URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Novel Fluorinated Pyrazole Encompassing Pyridyl 1,3,4-Oxadiazole Motifs. Source: Medicinal Chemistry Research (2016). URL:[Link]

-

Green synthesis and biological screening of some fluorinated pyrazole chalcones. Source: Journal of Chemical Sciences (2021). URL:[Link](Note: Contextual reference for green protocols cited in broader literature).

-

1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking. Source: Der Pharma Chemica (2016).[2] URL:[Link][2]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine. Intended for researchers, scientists, and drug development professionals, this document outlines the fundamental principles and practical methodologies for generating a robust physicochemical profile. Given the limited publicly available data on this specific molecule, this guide emphasizes the strategic application of established analytical techniques, including kinetic and thermodynamic solubility assays, and forced degradation studies under various stress conditions. The causality behind experimental choices is explained to empower researchers in designing and executing self-validating protocols. All discussions are grounded in authoritative sources and regulatory expectations, particularly those set forth by the International Council for Harmonisation (ICH).

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the most critical early hurdles is the thorough characterization of its physicochemical properties. Properties such as solubility and stability are not mere data points; they are fundamental determinants of a compound's developability, influencing everything from in vitro assay performance to in vivo pharmacokinetics and formulation strategies.[1][2] Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants.[1]

This guide focuses on 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine, a molecule featuring a substituted pyrazole core. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[3] The presence of a difluorobenzyl group and a primary amine suggests specific physicochemical characteristics that warrant careful investigation. This document will provide the scientific rationale and detailed protocols for elucidating the solubility and stability profile of this compound, thereby enabling informed decisions in the drug development process.

Solubility Characterization: A Multi-Faceted Approach

Aqueous solubility is a critical parameter that dictates the dissolution rate and subsequent absorption of an orally administered drug.[4] For drug discovery and development, a solubility of greater than 60 µg/mL is often considered a good target.[5] The assessment of solubility is not a monolithic task; it is best approached through a combination of kinetic and thermodynamic measurements, each providing unique insights at different stages of development.[4][6]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method typically employed in the early stages of drug discovery.[4][6] It provides a rapid assessment of a compound's propensity to remain in solution after being introduced from a concentrated organic solvent stock (usually dimethyl sulfoxide, DMSO) into an aqueous buffer.[4] This method is invaluable for quickly flagging compounds with potential solubility liabilities.[2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of final compound concentrations with a low percentage of DMSO.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light from suspended particles. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[5]

Causality Behind Experimental Choices:

-

DMSO as the Co-solvent: DMSO is a common solvent for compound libraries due to its high solubilizing power. The kinetic assay mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks.[4]

-

Nephelometry: This detection method is highly sensitive to the formation of fine precipitates, making it ideal for early-stage solubility assessment where speed and sensitivity are paramount.[5]

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true saturation concentration of a compound in a given solvent system at equilibrium.[4][5] This measurement is more time- and resource-intensive than kinetic solubility but provides a more accurate and relevant value for later-stage development, such as pre-formulation activities.[5] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6]

-

Sample Preparation: Add an excess amount of solid 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility. The amine functionality suggests that the solubility of this compound will likely be pH-dependent.[1]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or high-speed centrifugation.[6]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A calibration curve prepared with known concentrations of the compound is used for quantification.

Causality Behind Experimental Choices:

-

Extended Equilibration: This ensures that the system has reached a true thermodynamic equilibrium, providing a robust and reliable solubility value.[5]

-

Multiple pH Buffers: Assessing solubility across a range of pH values is crucial for predicting the behavior of the compound in the gastrointestinal tract.[1]

-

HPLC-UV Quantification: This method offers high specificity and sensitivity, allowing for accurate measurement of the compound's concentration in the saturated solution.[7]

Data Presentation: Solubility Profile

| Parameter | Method | Conditions | Expected Outcome |

| Kinetic Solubility | Nephelometry | pH 7.4 PBS, 1% DMSO | Value in µg/mL |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 2.0 (0.01 N HCl) | Value in µg/mL |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 5.0 (Acetate Buffer) | Value in µg/mL |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 7.4 (Phosphate Buffer) | Value in µg/mL |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 9.0 (Borate Buffer) | Value in µg/mL |

Stability Assessment: Ensuring Chemical Integrity

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][9][10] The development of such a method is a regulatory requirement and is underpinned by forced degradation studies.[11][12] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage to accelerate its degradation.[12][13]

Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a stability-indicating HPLC method.[11][12][14] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[13]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[13]

-

Basic Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.[13]

-

Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines. A control sample should be protected from light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For the acid and base-stressed samples, neutralize them before analysis to prevent further degradation.[13]

-

Analysis: Analyze all samples using a suitable HPLC method, such as a reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol).[7][9] A photodiode array (PDA) detector is recommended to assess peak purity.

Causality Behind Experimental Choices:

-

Variety of Stressors: The use of hydrolytic, oxidative, thermal, and photolytic stress conditions covers the most common degradation pathways for pharmaceutical compounds.[10][11]

-

Controlled Degradation: The aim is not to completely degrade the compound but to generate a sufficient amount of degradants to be detectable and separable by the HPLC method.[8]

-

Peak Purity Analysis: A PDA detector is crucial for ensuring that the main peak of the parent compound is not co-eluting with any degradation products, thus confirming the specificity of the analytical method.[12]

Development of a Stability-Indicating HPLC Method

The data from the forced degradation studies will inform the development and validation of a stability-indicating HPLC method. The primary goal is to achieve adequate resolution between the parent compound and all significant degradation products.[8]

-

Column Selection: A C18 column is a good starting point for many small molecules.

-

Mobile Phase Optimization: The ratio of aqueous buffer to organic solvent, the pH of the buffer, and the use of gradient elution will be systematically adjusted to optimize the separation.[9]

-

Wavelength Selection: The UV detection wavelength should be chosen to provide a good response for both the parent compound and its degradation products. A PDA detector is useful for this purpose.[9]

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualization of Workflows

Solubility and Stability Assessment Workflow

Caption: Workflow for solubility and stability assessment of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. This guide has provided a comprehensive and scientifically grounded framework for characterizing 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine. By employing a combination of kinetic and thermodynamic solubility assays, and by conducting thorough forced degradation studies to develop a stability-indicating analytical method, researchers can generate the critical data necessary to de-risk this compound and guide its progression through the development pipeline. The emphasis on the rationale behind experimental choices is intended to foster a deeper understanding and enable the adaptation of these methodologies to other novel chemical entities.

References

-

Stability indicating hplc method development: a review. (n.d.). Academia.edu. Retrieved February 14, 2026, from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. Retrieved February 14, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved February 14, 2026, from [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 14, 2026, from [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2012). PMC. Retrieved February 14, 2026, from [Link]

-

1-(2-fluorobenzyl)-1H-pyrazol-4-amine. (2025). PubChem. Retrieved February 14, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved February 14, 2026, from [Link]

-

The Essential of the Solubility for Drug Action. (2023). Crimson Publishers. Retrieved February 14, 2026, from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved February 14, 2026, from [Link]

-

Calculated Physicochemical Properties. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis and antimicrobial screening of 2-(1-(2,4-difluorophenyl)-1W- pyrazol-4-yl) benzo [d] oxazole. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved February 14, 2026, from [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved February 14, 2026, from [Link]

-

Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved February 14, 2026, from [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved February 14, 2026, from [Link]

-

Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. (2014). der DGRA. Retrieved February 14, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Moksha Publishing House. Retrieved February 14, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026, from [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 9. irjpms.com [irjpms.com]

- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. pharmainfo.in [pharmainfo.in]

- 13. scispace.com [scispace.com]

- 14. ajrconline.org [ajrconline.org]

Methodological & Application

synthesis of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine from starting materials

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of 1-(2,4-difluorobenzyl)-1H-pyrazol-4-amine (CAS: 925634-52-2). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., substituted pyrazolo-pyrimidines) and agrochemicals. The protocol utilizes commercially available 4-nitro-1H-pyrazole and 2,4-difluorobenzyl bromide as starting materials.

Key features of this protocol include:

-

Regiocontrol: Exploiting the symmetry of 4-nitropyrazole to eliminate N-alkylation isomerism.

-

Scalability: Procedures designed for gram-scale synthesis with high throughput potential.

-

Stability Management: Specific handling instructions for the air-sensitive pyrazol-4-amine moiety.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages:

-

Nucleophilic Substitution (

): N-alkylation of the pyrazole core. -

Chemoselective Reduction: Conversion of the nitro group to the primary amine without defluorination of the benzyl ring.

Reaction Scheme

The following diagram illustrates the chemical pathway and conditions selected for this protocol.

Figure 1: Synthetic route from 4-nitropyrazole to the target amine.

Experimental Protocol

Step 1: Synthesis of 1-(2,4-Difluorobenzyl)-4-nitro-1H-pyrazole

Rationale:

The 4-nitro group on the pyrazole ring significantly increases the acidity of the N-H proton (

Materials:

-

4-Nitro-1H-pyrazole (1.0 eq)

-

2,4-Difluorobenzyl bromide (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and

(2.76 g, 20.0 mmol). -

Solvate: Add DMF (10 mL) and stir at room temperature for 15 minutes to facilitate deprotonation. The suspension may turn slightly yellow.

-

Addition: Dropwise add 2,4-difluorobenzyl bromide (2.28 g, 11.0 mmol). Note: Exothermic reaction possible; maintain temperature <30°C.

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting pyrazole should be consumed.

-

Workup:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid and wash with water (

mL) to remove residual DMF and inorganic salts. -

Dry the solid under vacuum at 45°C.

-

-

Purification: If the product is not pure by TLC, recrystallize from Ethanol/Water.

-

Expected Yield: 85-95%

-

Appearance: White to pale yellow solid.

-

Step 2: Synthesis of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine

Rationale: Catalytic hydrogenation using Pd/C is the cleanest method for this reduction. While chemical reductions (Fe/NH4Cl, SnCl2) are possible, they generate metal waste. The fluorine substituents on the benzyl ring are generally stable to standard Pd/C hydrogenation conditions at room temperature, unlike chloro- or bromo-analogs which might undergo hydrodehalogenation.

Materials:

-

1-(2,4-Difluorobenzyl)-4-nitro-1H-pyrazole (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol (MeOH)

-

Hydrogen gas (

) (balloon pressure)

Procedure:

-

Charge: In a hydrogenation flask, dissolve the nitro intermediate (2.39 g, 10.0 mmol) in MeOH (30 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (240 mg, 10 wt% of substrate) under an inert atmosphere (Nitrogen or Argon). Safety: Pd/C is pyrophoric; do not add to dry solvent.

-

Hydrogenation: Purge the flask with

gas (balloon) three times. Stir vigorously at Room Temperature under -

Monitoring: Monitor by LC-MS for the disappearance of the nitro peak and appearance of the amine mass (

(free base) + 19 (F) corrections? No, MW is 209.19).-

Target MW: 209.2 g/mol .

-

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

-

Isolation (Critical): The free amine can darken upon air exposure.

-

Option A (Immediate Use): Use the crude oil directly in the next coupling step.

-

Option B (Storage): Dissolve the residue in minimal EtOAc and add 4M HCl in dioxane to precipitate the hydrochloride salt . Filter and dry.[1] This salt is stable for months at 4°C.

-

Analytical Data & Characterization

| Parameter | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 209.20 g/mol | |

| Appearance | Off-white solid (HCl salt) | Free base is often a viscous oil/gum. |

| 1H NMR (DMSO-d6) | Amine protons exchange with D2O. | |

| MS (ESI) | Characteristic M+1 peak. |

Workflow Diagram

The following flowchart outlines the operational logic for the laboratory execution of this protocol.

Figure 2: Step-by-step operational workflow.[2]

Safety & Handling (MSDS Highlights)

-

2,4-Difluorobenzyl bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.

-

4-Nitro-1H-pyrazole: Potential energetic material (nitro compound). Do not subject to extreme heat or friction.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (water or methanol) at all times. Dispose of in a dedicated waste container containing water.

-

Aminopyrazoles: Generally skin sensitizers. Avoid contact.

References

-

Synthesis of Fluorinated Pyrazoles

-

Sandford, G. et al. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Thieme Connect, 2014.[3]

-

-

General Pyrazole Alkylation Conditions

-

"Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines." National Institutes of Health (NIH), 2021.

-

-

Starting Material Data (2,4-Difluorobenzyl bromide)

-

Sigma-Aldrich Product Data, CAS 23915-07-3.[4]

-

-

Target Compound Data (1-(2,4-difluorobenzyl)-1H-pyrazol-4-amine)

-

PubChem CID 4362222.[5]

-

-

Reduction Methodologies

-

"Process for the reduction of nitro derivatives to amines."[3] US Patent 20150232412A1.

-

Sources

- 1. jpsionline.com [jpsionline.com]

- 2. mdpi.com [mdpi.com]

- 3. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 4. 2,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(2-fluorobenzyl)-1H-pyrazol-4-amine | C10H10FN3 | CID 4362222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Cellular Gate: A Guide to Assessing Pyrazole Derivative Permeability

Introduction: The Permeability Hurdle in Pyrazole Drug Development

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold of numerous approved drugs for a wide range of diseases, from cancer to inflammatory conditions.[1][2][3][4][5] The therapeutic success of these compounds hinges not only on their potent interaction with biological targets but also on a fundamental pharmacokinetic property: their ability to cross cellular membranes. Cell permeability is a critical determinant of a drug's oral bioavailability, distribution to target tissues, and overall efficacy. For the vast and diverse class of pyrazole derivatives, a thorough and early assessment of this parameter is paramount to successful drug development.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for evaluating the cell permeability of novel pyrazole derivatives. We will delve into the theoretical underpinnings and practical execution of two gold-standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. By understanding the strengths and limitations of each method, researchers can build a robust data package to inform lead optimization and candidate selection.

Guiding Principles: Choosing the Right Permeability Assay

The journey of a drug from administration to its site of action is a complex voyage across multiple cellular barriers. To predict this in vivo behavior, we rely on in vitro models that recapitulate key aspects of these biological membranes.[8][9][10] The choice of assay depends on the specific question being asked and the stage of the drug discovery process.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is an excellent primary screen for passive diffusion, the primary route of absorption for many drugs.[11][12][13] It provides a rapid and cost-effective means to rank compounds based on their intrinsic ability to cross a lipid membrane, making it ideal for early-stage lead optimization.[14][15]

-

Caco-2 Permeability Assay: This cell-based model utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[16][17][18] The Caco-2 assay is considered the gold standard for predicting oral drug absorption as it accounts for not only passive diffusion but also active transport mechanisms (uptake and efflux) and paracellular transport.[19][20][21] It is an indispensable tool for later-stage characterization and for investigating the mechanisms behind poor permeability.

The strategic application of both PAMPA and Caco-2 assays can provide a comprehensive understanding of a pyrazole derivative's permeability profile. Comparing the results from both assays can help elucidate the underlying transport mechanisms. For instance, if a compound shows high permeability in PAMPA but low permeability in the Caco-2 assay, it may be a substrate for an efflux transporter.[11][22]

Visualizing the Workflow: A Tale of Two Assays

To better understand the experimental process, let's visualize the workflows for both the PAMPA and Caco-2 assays.

Protocol I: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard PAMPA procedure suitable for the initial screening of pyrazole derivatives.

Materials and Reagents

-

96-well microfilter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

-

96-well acceptor plates (matching the filter plate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Phosphatidylcholine solution (e.g., 2% w/v in dodecane)

-

Test pyrazole derivatives (stock solutions in DMSO)

-

Control compounds: high permeability (e.g., propranolol) and low permeability (e.g., atenolol)

-

LC-MS/MS system for quantification[23]

Step-by-Step Protocol

-

Preparation of the Artificial Membrane:

-

Carefully apply 5 µL of the phosphatidylcholine solution to the membrane of each well of the donor filter plate.

-

Allow the lipid to impregnate the membrane for at least 5 minutes. The membrane should appear translucent.

-

-

Preparation of Solutions:

-

Prepare the test pyrazole derivatives and control compounds in PBS at a final concentration of 10 µM (the final DMSO concentration should be ≤1%).[11]

-

Fill the wells of the acceptor plate with 300 µL of fresh PBS.

-

-

Assay Execution:

-

Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."

-

Add 150 µL of the compound solutions to the corresponding wells of the donor plate.

-

Cover the plate assembly to prevent evaporation and incubate at room temperature for 5 hours with gentle shaking.[11]

-

-

Sample Analysis:

-

After incubation, carefully separate the donor and acceptor plates.

-

Collect samples from both the donor and acceptor wells.

-

Quantify the concentration of the pyrazole derivatives in each sample using a validated LC-MS/MS method.

-

Data Analysis and Interpretation

The effective permeability (Pe) is calculated using the following equation:

Pe (cm/s) = - [ln(1 - [C_A] / [C_eq])] * (V_D * V_A) / ((V_D + V_A) * A * t)

Where:

-

[C_A] is the concentration of the compound in the acceptor well at time t.

-

[C_eq] is the equilibrium concentration, calculated as ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A), where [C_D] is the concentration in the donor well at time t.

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

A is the effective surface area of the membrane.

-

t is the incubation time in seconds.

| Permeability Classification | Effective Permeability (Pe) x 10⁻⁶ cm/s |

| High | > 1.5 |

| Medium | 0.5 - 1.5 |

| Low | < 0.5 |

Protocol II: Mechanistic Insights with the Caco-2 Permeability Assay

This protocol details the Caco-2 assay for a more in-depth evaluation of a pyrazole derivative's intestinal permeability.

Materials and Reagents

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

24-well Transwell® plates (e.g., Corning Costar®, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

-

Lucifer yellow solution

-

Transepithelial Electrical Resistance (TEER) meter

-

Test pyrazole derivatives and control compounds (as in PAMPA)

-

LC-MS/MS system for quantification[23]

Step-by-Step Protocol

-

Cell Culture and Seeding:

-

Culture Caco-2 cells according to standard protocols.

-

Seed the cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[20]

-

-

Monolayer Integrity Assessment:

-

TEER Measurement: Before the experiment, measure the TEER of each monolayer. Values should typically be >200 Ω·cm² to indicate a well-formed monolayer.[24]

-

Lucifer Yellow Permeability: After the transport experiment, assess the paracellular permeability by measuring the flux of Lucifer yellow, a membrane-impermeant marker. The apparent permeability of Lucifer yellow should be low (<1 x 10⁻⁶ cm/s).

-

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A→B) Transport (Absorption):

-

Wash the monolayers with pre-warmed HBSS.

-

Add the test compound solution (in HBSS, pH 6.5 to mimic the upper small intestine) to the apical chamber.

-

Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

-

-

Basolateral to Apical (B→A) Transport (Efflux):

-

Add the test compound solution (in HBSS, pH 7.4) to the basolateral chamber.

-

Add fresh HBSS (pH 7.4) to the apical chamber.

-

-

Incubate the plates at 37°C with 5% CO₂ for 2 hours, with gentle shaking.[17]

-

At the end of the incubation, collect samples from the receiver compartments for analysis.

-

-

Sample Analysis:

-

Quantify the concentration of the pyrazole derivative in the collected samples using a validated LC-MS/MS method.

-

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the compound in the donor chamber.

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.[25]

| Permeability Classification | Papp (A→B) x 10⁻⁶ cm/s |

| High | > 10 |

| Medium | 1 - 10 |

| Low | < 1 |

Considerations for Pyrazole Derivatives

While the described protocols are generally applicable, the specific physicochemical properties of pyrazole derivatives may require certain adaptations:

-

Solubility: Pyrazoles can exhibit a wide range of solubilities.[26] It is crucial to ensure that the test compound remains in solution at the tested concentration in the assay buffer. The use of co-solvents should be minimized as they can affect membrane integrity.

-

LogP/LogD: The lipophilicity of the pyrazole derivative will significantly influence its passive diffusion. Highly lipophilic compounds may exhibit high membrane retention, leading to an underestimation of permeability.

-

pKa: The ionization state of the pyrazole derivative at the physiological pH of the assay will impact its permeability. The pyrazole ring itself is weakly basic.[26] Considering the pH of the different compartments (e.g., apical pH 6.5 in the Caco-2 assay) is important for interpreting the results.

Conclusion: Building a Predictive Permeability Profile

The assessment of cell permeability is a non-negotiable step in the development of pyrazole-based therapeutics. By employing a tiered approach, starting with the high-throughput PAMPA for initial screening and progressing to the more physiologically relevant Caco-2 assay for mechanistic understanding, researchers can build a comprehensive and predictive permeability profile. This data-driven strategy will enable the rational design of pyrazole derivatives with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

- Shen, J., Di, L., & Kerns, E. H. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Pharmaceutical Research, 27(5), 849–858.

- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.

-

Gomes, A. S., et al. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved from [Link]

-

Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

-

Caco2 assay protocol. (n.d.). Retrieved from [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

MDPI. (2021). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

Taylor & Francis Online. (2013). Experimental models for predicting drug absorption and metabolism. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Retrieved from [Link]

-

AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

-

DiVA portal. (2025). In vitro models of the human intestine for better prediction of drug absorption, pre-systemic metabolism, and bioavailability. Retrieved from [Link]

-

Ingenta Connect. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for profiling drug candidate permeability. Retrieved from [Link]

-

Domainex. (2026). MDCK Permeability Assay. Retrieved from [Link]

-

Consensus. (n.d.). In Vitro Drug Absorption Methods. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

-

PubMed. (2010). Parallel artificial membrane permeability assay (PAMPA) - is it better than Caco-2 for human passive permeability prediction? Retrieved from [Link]

-

Taylor & Francis Online. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Retrieved from [Link]

-

DiVA. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

-

YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]

-

Bibliomed. (2020). Evaluation of drug permeability methods recommended by health authorities. Retrieved from [Link]

-

ResearchGate. (2025). Advances in cell-based permeability assays to screen drugs for intestinal absorption | Request PDF. Retrieved from [Link]

-

SlideShare. (n.d.). caco-2 cell permeability, pampa membrane assays. Retrieved from [Link]

-

ACS Publications. (2025). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Retrieved from [Link]

-

Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

-

Profacgen. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

-

RAPS. (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Retrieved from [Link]

-

EPJ Web of Conferences. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

LUME UFRGS. (2011). An HPLC-UV method for the measurement of permeability of marker drugs in the Caco-2 cell assay. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. PAMPA | Evotec [evotec.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 16. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 17. enamine.net [enamine.net]

- 18. diva-portal.org [diva-portal.org]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MDCK Permeability Assay | Domainex [domainex.co.uk]

- 25. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 26. epj-conferences.org [epj-conferences.org]

The Strategic Incorporation of Fluorine: A Guide to Fluorinated Pyrazoles in Medicinal Chemistry

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the pyrazole scaffold stands as a privileged structure, a testament to its versatility and therapeutic potential. The strategic introduction of fluorine into this heterocyclic core has unlocked new frontiers in medicinal chemistry, bestowing upon these molecules enhanced pharmacological properties. This guide provides an in-depth exploration of the application of fluorinated pyrazoles, moving beyond a mere recitation of facts to offer a causal understanding of their design, synthesis, and therapeutic action. Herein, we delve into the rationale behind experimental choices, present detailed and validated protocols, and visualize the complex interplay of structure and function that makes fluorinated pyrazoles a cornerstone of modern drug discovery.

The Fluorine Advantage: More Than Just an Atom

The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the bedrock of its transformative impact on drug design. When incorporated into the pyrazole ring, fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. This strategic substitution is not merely an atomic replacement but a carefully considered modification to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.

One of the most significant advantages of fluorination is the enhancement of metabolic stability . The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic blocking" can prevent the formation of unwanted metabolites, increase the drug's half-life, and improve its overall bioavailability.

Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of neighboring functional groups, influencing a molecule's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and ability to interact with its biological target. The introduction of fluorine can also lead to more favorable protein-ligand interactions through the formation of hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

A Case Study in Success: Celecoxib, the Trailblazing COX-2 Inhibitor

The story of fluorinated pyrazoles in medicine is incomplete without a thorough examination of Celecoxib (Celebrex®), a blockbuster nonsteroidal anti-inflammatory drug (NSAID). Its development revolutionized the treatment of inflammatory conditions by selectively targeting the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: Precision Targeting of Inflammation

Inflammation and pain are often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during inflammation.[1][2] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects.

Celecoxib's brilliance lies in its selectivity for COX-2.[3][4] The trifluoromethyl (CF3) group on the pyrazole ring is crucial for this selectivity. It allows the molecule to fit into a side pocket of the COX-2 active site that is not present in COX-1, leading to potent and selective inhibition.[2] By sparing COX-1, Celecoxib reduces the risk of gastrointestinal complications associated with non-selective NSAIDs.

Visualizing the Pathway: Celecoxib's Inhibition of Prostaglandin Synthesis

Caption: The synthesis of Celecoxib involves a Claisen condensation followed by a cyclization reaction.

Fluorinated Pyrazoles as Kinase Inhibitors: A New Frontier

Beyond their anti-inflammatory applications, fluorinated pyrazoles have emerged as a privileged scaffold for the development of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole core provides a versatile template for designing inhibitors that can target the ATP-binding site of kinases with high affinity.

The introduction of fluorine can further enhance the potency and selectivity of these inhibitors. For instance, fluorinated pyrazole derivatives have shown significant inhibitory activity against c-Jun N-terminal kinase (JNK), a key player in inflammatory and neurodegenerative diseases. [2]The strategic placement of fluorine atoms can improve interactions with the kinase active site and enhance pharmacokinetic properties, leading to more effective drug candidates.

Data Presentation: Inhibitory Activity of Fluorinated Pyrazole Kinase Inhibitors

The following table summarizes the inhibitory activity of selected fluorinated pyrazole-based compounds against various kinases, highlighting their potential as therapeutic agents.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 1 | JNK3 | 630 | [2] |

| Compound 8 | JNK3 | 1450 | [2] |

| Afuresertib | Akt1 | 0.08 (Ki) | |

| AZD4547 | FGFR1-4 | Pan-FGFR inhibitor |

The Power of Bioisosterism: Fluorine as a Strategic Replacement

In medicinal chemistry, bioisosterism refers to the substitution of one atom or group of atoms for another with similar physical or chemical properties, with the goal of creating a new compound with improved biological activity. Fluorine is an excellent bioisostere for hydrogen and the hydroxyl group.

Replacing a hydrogen atom with fluorine can block metabolic oxidation at that position, as previously discussed. The substitution of a hydroxyl group with fluorine can have a profound impact on a molecule's properties. While both can act as hydrogen bond acceptors, fluorine is significantly more lipophilic than a hydroxyl group. This can lead to improved membrane permeability and oral bioavailability. However, this increase in lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.

Data Presentation: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Analogs

This table provides a comparative analysis of key physicochemical properties of a hypothetical pyrazole analog and its fluorinated counterpart, illustrating the impact of fluorine substitution.

| Property | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Change |

| LogP (Lipophilicity) | 2.5 | 3.0 | The high electronegativity of fluorine increases lipophilicity. |

| Metabolic Stability (t1/2 in microsomes) | 30 min | 120 min | The strong C-F bond resists metabolic cleavage. |

| pKa (of a nearby amine) | 8.5 | 7.8 | Fluorine's electron-withdrawing effect lowers the pKa of nearby basic groups. |

| Binding Affinity (Kd) | 100 nM | 50 nM | Fluorine may form favorable interactions with the target protein. |

Conclusion: The Enduring Legacy and Bright Future of Fluorinated Pyrazoles

The journey of fluorinated pyrazoles from niche chemical entities to blockbuster drugs and promising clinical candidates is a testament to the power of strategic molecular design. The thoughtful incorporation of fluorine into the pyrazole scaffold has consistently yielded compounds with superior therapeutic profiles. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the role of fluorinated pyrazoles in medicinal chemistry is poised to expand even further. For the dedicated researcher and drug development professional, these fluorinated heterocycles represent a rich and rewarding field of exploration, with the potential to deliver the next generation of life-changing medicines.

References

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Accessed February 14, 2026. [Link]

-

Celecoxib. Wikipedia. Accessed February 14, 2026. [Link]

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. Accessed February 14, 2026. [Link]

-

Celecoxib: Mechanism of Action & Structure. Study.com. Accessed February 14, 2026. [Link]

-

What is the mechanism of Celecoxib? Patsnap Synapse. Published July 17, 2024. [Link]

-

Synthesis method of celecoxib - Eureka | Patsnap. Accessed February 14, 2026. [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC. Published March 28, 2022. [Link]

-

Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. Published September 2, 2020. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Accessed February 14, 2026. [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove - University of Mississippi. Accessed February 14, 2026. [Link]

- US7919633B2 - Process for preparation of celecoxib - Google P

-

Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC. Accessed February 14, 2026. [Link]

- CN102391184A - Synthesis method of celecoxib - Google P

-

Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives - Taylor & Francis. Published August 18, 2025. [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. Published September 19, 2024. [Link]

-

Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin - MDPI. Accessed February 14, 2026. [Link]

-

New Synthesis of Fluorinated Pyrazoles | Organic Letters - ACS Publications. Published September 15, 2010. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC. Accessed February 14, 2026. [Link]

-

Selective Incorporation of Fluorine in Pyrazoles | Request PDF - ResearchGate. Accessed February 14, 2026. [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles - PubMed. Published May 20, 2011. [Link]

-

(PDF) Continuous gas/liquid-liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - ResearchGate. Published August 2, 2011. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Accessed February 14, 2026. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Published November 7, 2023. [Link]

-

Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing). Accessed February 14, 2026. [Link]

-

Selective Incorporation of Fluorine in Pyrazoles - OUCI. Accessed February 14, 2026. [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles. - Semantic Scholar. Accessed February 14, 2026. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Accessed February 14, 2026. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. Accessed February 14, 2026. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Accessed February 14, 2026. [Link]

-

Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Accessed February 14, 2026. [Link]

-

Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations - MDPI. Accessed February 14, 2026. [Link]

-

Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Accessed February 14, 2026. [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. Published January 30, 2021. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. Accessed February 14, 2026. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Accessed February 14, 2026. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. Accessed February 14, 2026. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Published January 5, 2022. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Accessed February 14, 2026. [Link]

-

Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC - PubMed Central. Accessed February 14, 2026. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

Comprehensive Characterization Framework for Novel Pyrazole Scaffolds in Drug Discovery

Introduction: The Pyrazole Paradox

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, their utility comes with a unique characterization challenge: Annular Tautomerism .

Unlike fixed heterocycles,

-

Ligand-Protein Binding: The tautomer that crystallizes may not be the bioactive species.

-

Solubility & Permeability: Tautomeric ratios change with pH and solvent polarity.

-

Spectral Interpretation: NMR signals broaden or average out at room temperature, leading to misassignment of structure.

This guide provides a rigorous, self-validating framework for characterizing these compounds, moving beyond basic identity to functional profiling.

Phase I: Structural Elucidation & Tautomer Identification

Standard 1D

Protocol A: Variable-Temperature (VT) Multinuclear NMR

Objective: Freeze the tautomeric equilibrium to distinguish

Reagents & Equipment:

-

600 MHz NMR Spectrometer (Cryoprobe recommended).

-

Solvents: DMSO-

(favors H-bonding) and CDCl -

Reference:

N-Nitromethane (external).

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 10 mg of compound in 0.6 mL solvent. Ensure the tube is free of trace acids (which catalyze exchange).

-

1D

H Acquisition (298 K): Record standard spectrum. Note any broad signals near 12-14 ppm (NH). -

VT Experiment:

-

Cool sample to 233 K (-40°C) .

-

Acquire

H spectrum.[1] Success Criteria: Broad NH peaks should resolve into sharp, distinct signals if multiple tautomers are present.

-

-

2D

H--

Run at low temperature (233 K).

-

Target: Look for

N chemical shifts. -

Interpretation:

-

Pyrrole-like N (

-H): -

Pyridine-like N (

=):

-

-

-

Causality Check: If only one set of

N signals appears, the compound exists as a single dominant tautomer in that solvent. If two sets appear, calculate the

Visualization: Tautomer Identification Logic

Figure 1: Decision tree for definitive tautomer assignment using Variable Temperature NMR.

Phase II: Purity & Physicochemical Profiling

Pyrazoles are often basic and polar, leading to peak tailing in standard reverse-phase HPLC.

Protocol B: Buffered UPLC-MS for Purity

Objective: Quantify purity while suppressing peak tailing caused by interaction with residual silanols.

Method Parameters:

-

Column: C18 with charged surface hybrid (CSH) technology (e.g., Waters XSelect CSH), 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). Why? High pH suppresses protonation of the pyrazole nitrogen, improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV (254 nm) and ESI-MS (Positive/Negative switching).

Protocol C: Biorelevant Solubility (FaSSIF/FeSSIF)

Solubility in water is insufficient for predicting oral bioavailability.

-

Prepare Media:

-

FaSSIF (Fasted State Simulated Intestinal Fluid): pH 6.5, contains taurocholate/lecithin.

-

FeSSIF (Fed State): pH 5.0, higher lipid content.

-

-

Procedure:

-

Add excess solid pyrazole to 5 mL of medium.

-

Incubate at 37°C for 24 hours (shaking).

-

Filter (0.22 µm PVDF) and analyze filtrate via HPLC (Protocol B).

-

Self-Validation: Check the pH of the filtrate. If the pH shifted significantly, the compound's own acidity/basicity overwhelmed the buffer capacity.

-

Phase III: Solid-State Characterization

Because pyrazoles are excellent hydrogen bond donors and acceptors, they are prone to forming polymorphs and solvates.

Data Summary: Critical Solid-State Parameters

| Technique | Parameter | Critical Observation for Pyrazoles |

| PXRD (Powder X-Ray) | Bragg Reflections ( | Distinct patterns indicate different packing (polymorphs). Halo pattern = Amorphous. |

| DSC (Diff. Scanning Calorimetry) | Melting Point ( | Sharp endotherm = pure crystal. Broad/split peak = impurity or phase transition. |

| TGA (Thermogravimetric Analysis) | Weight Loss % | Weight loss before decomposition indicates a solvate or hydrate. |

| SC-XRD (Single Crystal) | H-Bond Network | Defines if the solid is a catemer (chain) or dimer. |

Protocol D: Polymorph Screening

-

Slurry Method: Suspend compound in 3 solvents of varying polarity (e.g., Methanol, Ethyl Acetate, Heptane).

-

Cycle: Stir at 40°C for 48 hours, then cool to 5°C.

-

Analyze: Filter solids and analyze via PXRD immediately.

-

Why: This promotes thermodynamic stability. If the PXRD pattern changes from the initial bulk material, you have isolated a stable polymorph.

Comprehensive Characterization Workflow

The following diagram illustrates the integrated workflow from synthesis to final "Drug-Like" validation.

Figure 2: Integrated workflow ensuring ICH Q6A compliance for new chemical entities.

References

-

Claramunt, R. M., et al. (2006).[3] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy.

-

European Medicines Agency. (2000).[4] "ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances."

-